Gyt6acy5JL

Description

The evidence includes discussions of structurally complex compounds (e.g., thiazolidinone and quinazolinone derivatives in ) and methodologies for chemical analysis (), but none explicitly mention “Gyt6acy5JL”.

Given this gap, it is critical to verify the compound’s nomenclature or provide additional context. Potential hypotheses include:

- Typographical error: The identifier may represent a mistyped or mislabeled compound. For example, lists compounds such as N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m), which shares structural motifs (e.g., thioxothiazolidinone and quinazolinone moieties) that might overlap with hypothetical analogs of “this compound” .

Properties

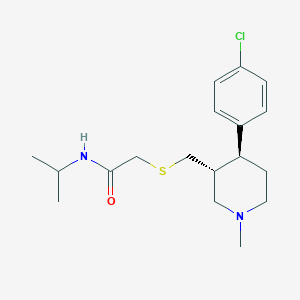

CAS No. |

807342-16-1 |

|---|---|

Molecular Formula |

C18H27ClN2OS |

Molecular Weight |

354.9 g/mol |

IUPAC Name |

2-[[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methylsulfanyl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C18H27ClN2OS/c1-13(2)20-18(22)12-23-11-15-10-21(3)9-8-17(15)14-4-6-16(19)7-5-14/h4-7,13,15,17H,8-12H2,1-3H3,(H,20,22)/t15-,17-/m1/s1 |

InChI Key |

GPNABXAHBDYHFE-NVXWUHKLSA-N |

Isomeric SMILES |

CC(C)NC(=O)CSC[C@H]1CN(CC[C@@H]1C2=CC=C(C=C2)Cl)C |

Canonical SMILES |

CC(C)NC(=O)CSCC1CN(CCC1C2=CC=C(C=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gyt6acy5JL involves several steps. The key intermediate is a piperidine derivative, which is then modified to introduce the chlorophenyl group and the isopropylacetamide moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Gyt6acy5JL undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol .

Scientific Research Applications

Gyt6acy5JL has several scientific research applications:

Chemistry: Used as a model compound to study the effects of structural modifications on reuptake inhibition.

Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.

Medicine: Potential therapeutic applications in treating disorders related to serotonin, norepinephrine, and dopamine imbalances, such as depression and attention deficit hyperactivity disorder.

Industry: Potential use in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Mechanism of Action

Gyt6acy5JL exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound targets the serotonin transporter, norepinephrine transporter, and dopamine transporter, blocking their function and preventing the reabsorption of the neurotransmitters .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on “Gyt6acy5JL” are unavailable, insights from analogous compounds in and related methodologies (Evidences 11, 14) allow for speculative comparisons. Below is a synthesized analysis based on structurally or functionally related compounds:

Table 1: Key Properties of Thiazolidinone and Quinazolinone Derivatives

Key Observations:

Structural Complexity: Compounds like 6m and 6n feature hybrid heterocyclic frameworks, which are common in medicinal chemistry for their bioactivity . If “this compound” shares such motifs, its properties might align with known anticancer or antimicrobial agents.

Synthetic Challenges: The synthesis of thioxothiazolidinone derivatives (e.g., 6m) typically involves condensation reactions under controlled conditions, requiring precise stoichiometry and catalysts . Any deviation in “this compound”’s synthesis could affect purity or yield.

Analytical Characterization : emphasizes the importance of advanced analytical methods (e.g., NMR, HPLC-MS) for verifying compound identity—a step critical for distinguishing “this compound” from analogs .

Limitations and Recommendations

Nomenclature Verification: Confirm the compound’s IUPAC name or CAS registry number to cross-reference with databases like PubChem or SciFinder.

Experimental Reproducibility: If “this compound” is a novel compound, adhere to reporting standards in (e.g., detailed synthesis protocols, spectral data) to ensure reproducibility .

Biological Profiling: Conduct comparative studies with known analogs (e.g., 6m, 6n) to evaluate efficacy, toxicity, and mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.